4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride
Description
4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core substituted with methyl groups at the 4- and 6-positions, linked to a pyrazole ring.
Properties
IUPAC Name |
6-methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5.ClH/c1-7-4-14-16(5-7)11-10-9(12-6-13-11)3-8(2)15-10;/h3-6,15H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZQAFESILAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3C=C(C=N3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride typically involves multiple steps, including cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
The compound’s pyrrolo[3,2-d]pyrimidine core is structurally analogous to benzofuro[3,2-d]pyrimidines and benzothieno[3,2-d]pyrimidines (). Key differences include:
- Substituent Position: The 4- and 6-methyl groups on the pyrrolopyrimidine ring may reduce reactivity toward nucleophilic attack compared to benzofuro/benzothieno analogs, which lack methyl substituents and undergo ring cleavage under hydroxylamine hydrochloride treatment .
Table 1: Substituent Comparison of Pyrrolo/Benzo-Fused Pyrimidines
Functional Group Influence on Bioactivity
- Pyrazole vs. Tetrazole Rings : The pyrazole moiety in the target compound differs from tetrazole-containing analogs (e.g., octahydro-pyrrolo[3,4-c]pyrrole-tetrazole in ). Pyrazoles generally exhibit lower acidity (pKa ~10–12) compared to tetrazoles (pKa ~4–5), affecting membrane permeability and target binding .
- Hydrochloride Salt vs. Free Base: The hydrochloride form improves aqueous solubility, contrasting with neutral pyrrolidinone derivatives (e.g., ), which may require co-solvents for biological testing.
Biological Activity
4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and tables summarizing key data.
Molecular Formula: C13H15N5•HCl
Molecular Weight: 276.75 g/mol
IUPAC Name: 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrimidine derivatives. Key steps include:
- Formation of the Pyrimidine Core: Utilizing reagents such as hydrazines and carbonyl compounds.
- Introduction of the Pyrazole Moiety: Achieved through cyclization reactions.
- Hydrochloride Salt Formation: Conducted to enhance solubility and stability for biological assays.
Biological Mechanisms
The biological activity of 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: Inhibition of specific kinases and phosphatases involved in cell signaling.
- Receptors: Modulation of receptor activity influencing neurotransmitter systems.
- Nucleic Acids: Interaction with DNA/RNA affecting transcriptional regulation.
Pharmacological Activities
Research has demonstrated that this compound exhibits a range of pharmacological effects, which are summarized in the following table:
Case Studies and Research Findings
-
Anti-inflammatory Activity:
A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including our compound. Results indicated a notable inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . -
Antimicrobial Efficacy:
In vitro tests showed that 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride exhibited significant antimicrobial activity against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections . -
Anticancer Properties:
The compound was tested against various cancer cell lines, demonstrating its ability to induce apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound may serve as a lead for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
